Pirquinozol is synthesized through specific chemical processes, often involving the modification of existing benzothiazole structures. Its classification falls under organic compounds, specifically within the realm of heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its ring structure.
Pirquinozol can be synthesized using various methods, which typically involve multi-step organic reactions. One common approach includes the condensation reaction between a suitable benzothiazole precursor and additional reagents that facilitate the formation of the desired compound.
The synthesis often requires:
The molecular structure of Pirquinozol features a benzothiazole core with various substituents that can modify its chemical properties. The presence of functional groups such as hydroxyl or amine groups can significantly influence its reactivity and biological activity.
Pirquinozol participates in several chemical reactions typical for benzothiazole derivatives:
The reaction mechanisms often involve:
The mechanism of action for Pirquinozol is primarily linked to its interaction with biological targets, such as enzymes or receptors. It may function through competitive inhibition or allosteric modulation, depending on the specific biological pathway involved.
Studies indicate that Pirquinozol exhibits:
Pirquinozol has potential applications across several scientific domains:
This comprehensive analysis underscores the significance of Pirquinozol within both academic research and practical applications, highlighting its multifaceted nature and potential for future exploration.
Pirquinozol (chemical name: 2-(hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(6H)-one) is a heterocyclic organic compound classified as a pyrazoloquinazoline derivative. Its molecular formula is C₁₁H₉N₃O₂, with a molecular weight of 215.21 g/mol. The structure features fused tricyclic rings: a quinazolinone core linked to a pyrazole ring with a hydroxymethyl substituent at the C2 position. The systematic IUPAC name reflects this complex bicyclic system, while its SMILES notation (OCc1cc2c3ccccc3NC(=O)n2n1) precisely encodes the atomic connectivity [2] [5]. Pirquinozol is also known by its developmental code SQ-13,847 and has the CAS registry number 65950-99-4. It exists as an achiral molecule with no defined stereocenters or E/Z isomers, simplifying its synthetic pathway [5].
Table 1: Structural and Identifiers of Pirquinozol
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₁H₉N₃O₂ |
Molar Mass | 215.21 g/mol |
CAS Registry Number | 65950-99-4 |
IUPAC Name | 2-(hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(6H)-one |
Key Substituents | Hydroxymethyl group at C2; carbonyl at C5 |
Ring System | Pyrazolo[1,5-c]quinazoline |
Pirquinozol emerged in the early 1980s as an investigational compound developed for allergic respiratory diseases. Key studies published in The Journal of Pharmacology and Experimental Therapeutics (1980) and The Journal of Pharmacy and Pharmacology (1983) demonstrated its preclinical efficacy. Notably, Free and Hall (1980) established its ability to inhibit histamine release from rat mast cells in vitro, while Casey et al. (1980) confirmed its oral activity in rodent models of IgE-mediated bronchospasm [2]. Its mechanism diverged from classical antihistamines, as it lacked direct H1-receptor antagonism or β-adrenergic activity [2] [5].
Despite promising animal data, pirquinozol was never advanced to clinical markets. Research ceased after the mid-1980s, relegating it to a historical case study in antiallergic drug development. Modern interest persists primarily in pharmacological reviews and chemical databases (e.g., PubChem CID: 135449340), but no recent clinical studies have been initiated [1] [5].
Table 2: Key Early Studies on Pirquinozol
Year | Study Focus | Key Finding | Reference |
---|---|---|---|
1980 | In vitro antiallergic activity | Inhibited allergen-evoked histamine release from rat mast cells | Free & Hall (JPET) |
1980 | In vivo efficacy (rodent models) | Blocked IgE-mediated bronchoconstriction via oral administration | Casey et al. (JPET) |
1983 | Anti-IgE pulmonary function model (rats) | Inhibited bronchospasm in passively sensitized rats | Casey & Abboa-Offei (JPP) |
Pirquinozol represents an early approach to mast cell stabilization—a strategy epitomized by disodium cromoglycate (DSCG). Like DSCG, it prevented degranulation of mast cells, thereby suppressing histamine and leukotriene release triggered by allergens or IgE crosslinking [5] [7]. This positioned it within a niche distinct from:
In the 2000s, research highlighted limitations of classical antihistamines in asthma management. Second-generation agents (e.g., cetirizine) showed efficacy only at high doses or with adjuncts (e.g., leukotriene inhibitors) [3]. Pirquinozol’s failure underscores challenges in oral mast cell stabilizer development: poor bioavailability, metabolite variability (it acts as a prodrug requiring oxidation to SQ-12,903), and insufficient clinical translation despite promising animal data [5] [7]. Modern biologics (e.g., omalizumab) now dominate IgE-targeted asthma therapy, validating pirquinozol’s conceptual framework but surpassing its chemical approach [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4